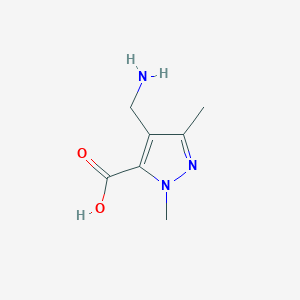4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid
CAS No.:
Cat. No.: VC18375966
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H11N3O2/c1-4-5(3-8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12) |
| Standard InChI Key | SQZOHNMRVPNWEH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1CN)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . Its IUPAC name, 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern:
-
A pyrazole ring with methyl groups at positions 1 and 3.
-
An aminomethyl (-CH₂NH₂) group at position 4.
Spectral and Stereochemical Data
The planar pyrazole ring and the electron-withdrawing carboxylic acid group contribute to its polarity, influencing solubility and reactivity .
Synthesis and Modifications
Synthetic Routes
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ester Hydrolysis | 6M HCl, reflux, 12h | 85–90% |
| Boc Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂, RT | 95% |
| Salt Formation | HCl in dioxane | 98% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents .
-
Stability: Stable under inert atmospheres but prone to oxidation at the aminomethyl group .
Acid-Base Behavior
The compound exhibits zwitterionic properties due to the carboxylic acid (pKa ≈ 2.5) and amine (pKa ≈ 9.8) groups, making it amphoteric .
Biological Activities and Applications
Drug Development
The compound serves as a precursor for:
-
Prodrugs: Ester derivatives (e.g., methyl esters) for improved bioavailability .
-
Metal Complexes: Coordination with transition metals (e.g., Cu²⁺) for antimicrobial applications .
Comparison with Analogous Compounds
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | Lacks aminomethyl group | Lower COX-2 inhibition |
| Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate | Boc-protected amine | Improved synthetic yield |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume